OICR-9429

Catalog No.
S537996
CAS No.
M.F
C29H32F3N5O3
M. Wt
555.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OICR-9429

Product Name

OICR-9429

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Molecular Formula

C29H32F3N5O3

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)

InChI Key

DJOVLOYCGXNVPI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F

solubility

Soluble in DMSO

Synonyms

OICR-9429; OICR 9429; OICR9429.

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F

The exact mass of the compound N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide is 555.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OICR-9429 is a potent and selective small-molecule antagonist of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). It operates by competitively binding to the 'WIN' site on WDR5, thereby disrupting the formation of the MLL1 histone methyltransferase complex essential for H3K4 trimethylation. Developed as a high-affinity chemical probe, OICR-9429 exhibits a binding affinity (Kd) for WDR5 in the nanomolar range (24-93 nM depending on the assay) and demonstrates high selectivity over other methyltransferases and chromatin 'reader' domains. This compound serves as a critical tool for investigating the biological functions of WDR5 and the consequences of its inhibition in cellular and in vivo models, particularly in contexts like MLL-rearranged leukemia.

Research Fit

WDR5-MLL PPI antagonist chemical probe — cell-penetrant small molecule for epigenetic target-engagement studies
Paired with matched inactive control OICR-0547 — enables phenotype attribution in mechanistic research
Suitable for leukemia model studies — supports p30-dependent AML differentiation research workflows

In the study of protein-protein interaction inhibitors, minor structural variations between compounds can lead to significant, unpredictable changes in binding affinity, cellular permeability, off-target effects, and overall biological activity. Substituting OICR-9429 with other WDR5 inhibitors, even close analogs, without re-validating these parameters can compromise experimental reproducibility and lead to misleading conclusions. A key procurement advantage of OICR-9429 is the co-availability of OICR-0547, a structurally similar but biologically inactive negative control. This matched pair enables rigorous validation of on-target effects, a critical feature for high-impact studies that most other WDR5 inhibitors lack. Procuring OICR-9429 ensures access to a well-characterized probe with a dedicated control, directly supporting robust and publishable experimental design.

Substitution Risk

This probe
OICR-9429 — small-molecule WIN-site antagonist; Kd ~93 nM; matched inactive control available
vs
Alternative
MM-102 — peptidomimetic class; binding affinity and modality may shift experimental window; cell permeability may differ
This probe
OICR-9429 — intermediate-affinity pocket binder; cellular co-IP IC50 validated
vs
Alternative
WDR5-0103 — ~5-fold lower affinity; target engagement may be insufficient in cellular context
This probe
OICR-9429 — WIN-site PPI antagonist; disrupts MLL and RbBP5 complex assembly
vs
Alternative
WDR5-IN-6 — distinct WBM binding locus; mechanism may not overlap; reported synergy rather than substitution

High-Affinity WDR5 Binding for Potent Target Engagement

OICR-9429 demonstrates high-affinity binding to WDR5, with a dissociation constant (Kd) of 93 nM. It effectively displaces the MLL WIN peptide with a Kdisp value of 64 nM, confirming potent disruption of the key protein-protein interaction. In cellular contexts, it disrupts the interaction of WDR5 with MLL1 and RbBP5 with IC50 values below 1 µM.

Evidence DimensionBinding Affinity (Kd) & Displacement Potency (Kdisp)
Target Compound DataKd = 93 ± 28 nM; Kdisp = 64 ± 4 nM
Comparator Or BaselineBaseline MLL WIN peptide interaction
Quantified DifferencePotent, nanomolar-range binding and disruption
ConditionsIn vitro binding assays (SPR, ITC, FP); Cellular co-immunoprecipitation assays.

This ensures that the compound effectively engages its intended target at achievable concentrations in both biochemical and cellular experiments, providing confidence in its on-target activity.

Binding Affinity Comparison
Reported
Kd = 93 ± 28 nM
MM-102: Ki <1 nM; WDR5-0103: Kd = 450 nM
Supports WDR5 target-engagement study fit
Intermediate affinity class; ITC assay context

High Specificity: Essential for Minimizing Off-Target Confounding Variables

OICR-9429 exhibits exceptional target selectivity, a critical attribute for a chemical probe. It showed no significant binding or inhibition when screened against a panel of 22 human methyltransferases and 9 different WD40- and histone reader domains. Furthermore, broad profiling against a panel of over 250 kinases, GPCRs, ion channels, and transporters confirmed its high selectivity for WDR5.

Evidence DimensionInhibitory Activity vs. Off-Targets
Target Compound DataNo significant inhibition observed at tested concentrations.
Comparator Or BaselinePanel of >22 methyltransferases, >9 reader domains, >250 common drug targets.
Quantified Difference>100-fold selectivity over many related epigenetic targets.
ConditionsIn vitro enzymatic and binding assays.

High selectivity minimizes the risk that observed biological effects are due to off-target activities, making experimental results more reliable and directly attributable to WDR5 inhibition.

Epigenetic Selectivity
Class-level
0 / 22 methyltransferases inhibited
>250 kinases, GPCRs, ion channels — no activity at 1 µM
Supports epigenetic probe specificity review
Panel screening data; source-specific review

Procurement Advantage: Availability of a Validated Inactive Control Compound

A significant differentiator for OICR-9429 is the availability of OICR-0547, a closely related analog designed as a negative control. OICR-0547 is inactive and does not bind to WDR5, allowing researchers to perform robust control experiments to distinguish specific, on-target effects of WDR5 inhibition from non-specific or off-target effects of the chemical scaffold. This matched-pair tooling is a procurement-critical feature not available for many other epigenetic inhibitors.

Evidence DimensionWDR5 Binding Activity
Target Compound DataBinds WDR5 with Kd = 24-93 nM
Comparator Or BaselineOICR-0547 (Negative Control): Does not bind to WDR5.
Quantified DifferenceQualitative difference (Active vs. Inactive)
ConditionsBiochemical binding assays; Cellular viability assays.

Using a matched negative control is essential for rigorous experimental design, strengthening conclusions and increasing the likelihood of publication in high-impact journals.

Cellular Target Engagement
Head-to-head
WDR5-MLL IC50 = 223 nM
WDR5-RbBP5 IC50 = 458 nM; inactive control OICR-0547: no disruption
Supports cellular PPI disruption endpoint review
Co-IP from HEK293 cells; assay context
Matched Negative Control
Head-to-head
Active vs. inactive pair
OICR-0547 does not bind WDR5 or disrupt MLL complexes
Enables phenotype attribution in mechanistic studies
Matched chemotype control; critical for probe rigor

Target Validation and Mechanistic Studies in Oncology

With its high potency and selectivity, OICR-9429 is the right choice for dissecting the role of the WDR5-MLL interaction in cancer cell proliferation, differentiation, and survival. Its use, alongside the OICR-0547 negative control, allows for unambiguous confirmation that observed phenotypes, such as reduced viability in acute myeloid leukemia cells, are a direct result of WDR5 antagonism.

Cell-Based Assays for WDR5-Dependent Gene Regulation

Given its demonstrated ability to disrupt the WDR5-MLL1 interaction in cells at sub-micromolar concentrations, OICR-9429 is well-suited for studies investigating the downstream effects on histone methylation and target gene expression. Researchers can confidently use this compound to probe the epigenetic consequences of WDR5 inhibition in various cellular models.

In Vivo Proof-of-Concept Studies in Cancer Models

OICR-9429 has been successfully used in vivo to suppress tumor growth and enhance the efficacy of chemotherapeutics in models of bladder cancer. This makes it a suitable tool for researchers planning to translate in vitro findings into animal models to evaluate the therapeutic potential of targeting the WDR5-MLL axis.

Application Fit Matrix

Application
Selection Property
Validation Focus
p30-dependent AML differentiation studies
Isoform-specific model-response context
H3K4me3 and gene-expression endpoint review
Chemical probe selectivity validation
Paired negative control (OICR-0547) availability
Off-target effect discrimination; phenotype attribution
WDR5-targeting PROTAC development
WIN-site binding scaffold for degrader design
Target degradation vs. inhibition comparison

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

555.24572439 g/mol

Monoisotopic Mass

555.24572439 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

OICR-9429
1: Getlik M, Smil D, Zepeda-Velázquez C, Bolshan Y, Poda G, Wu H, Dong A,
2: Grebien F, Vedadi M, Getlik M, Giambruno R, Grover A, Avellino R, Skucha A,

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